2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid
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Overview
Description
2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid is a chemical compound with the molecular formula C9H14O3. It is characterized by a spirocyclic structure, which includes an oxaspiro ring system. This compound is of interest in various scientific research fields due to its unique structure and potential for innovative studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid finds applications in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Oxaspiro[3.4]octan-6-yl)acetic acid
- 2-(2-Boc-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
Uniqueness
2-(6-Oxaspiro[3.4]octan-7-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(6-oxaspiro[3.4]octan-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(11)4-7-5-9(6-12-7)2-1-3-9/h7H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDYRYHFKKGYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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